molecular formula C20H23N3O2 B3012599 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenethylurea CAS No. 955235-91-3

1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenethylurea

Cat. No.: B3012599
CAS No.: 955235-91-3
M. Wt: 337.423
InChI Key: NZDDTZGQMXLABQ-UHFFFAOYSA-N
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Description

1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenethylurea is a chemical reagent of interest in medicinal chemistry and pharmacological research, particularly in the development of novel anti-inflammatory and analgesic agents . This compound features a 5-oxo-1-phenylpyrrolidin-3-yl scaffold, a structural motif prevalent in synthetic compounds evaluated for their bioactive potential . The succinimide (pyrrolidinone) core is a recognized pharmacophore in experimental pharmacology, often associated with activity in the central nervous system . The molecular structure is completed by a phenethylurea side chain, which may influence the compound's binding affinity and selectivity toward biological targets. The primary research value of this compound lies in its potential application for studying inflammatory pathways and pain mechanisms. Researchers are exploring compounds with this core structure as potential inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) . The integration of multiple pharmacophoric elements within a single molecule makes it a valuable tool for structure-activity relationship (SAR) studies aimed at developing safer and more effective multi-target therapeutic candidates . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c24-19-13-17(15-23(19)18-9-5-2-6-10-18)14-22-20(25)21-12-11-16-7-3-1-4-8-16/h1-10,17H,11-15H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDDTZGQMXLABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenethylurea typically involves a multi-step process. One common synthetic route starts with the transformation of itaconic acid into 1-methyl and 1-phenyl substituted pyrimidine-5-carboxylic acids. This is followed by amidation with a series of aliphatic amines to afford the desired carboxamides . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenethylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenyl group contribute to its binding affinity and specificity. The exact pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

a. Urea Derivatives with Pyrrolidinone/Imidazolidinone Cores
  • Target Compound :
    • Core : 5-Oxo-1-phenylpyrrolidine (5-membered lactam).
    • Substituents : Methyl-linked phenethyl-urea.
  • (RS)-1-(3,4-Dibenzyl-5-oxoimidazolidin-1-yl)-3-phenethylurea (): Core: 5-Oxoimidazolidinone (5-membered ring with two nitrogens). Substituents: Dibenzyl groups on the imidazolidinone; phenethyl-urea.
  • CAS 891090-60-1 () :
    • Core : 5-Oxo-1-(p-tolyl)pyrrolidine.
    • Substituents : Pyridin-2-ylmethyl-urea.
    • Key Difference : A pyridinylmethyl group replaces the phenethyl moiety, altering solubility and electronic properties .
b. Pyrimidine-Carboxamide Derivatives (Evidences 1–7) :
  • Core : 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine.
  • Substituents : Varied aliphatic/aromatic carboxamides (e.g., pentyl, cyclohexyl, benzyl).
  • Key Difference : The pyrimidine-carboxamide scaffold replaces the urea group, shifting hydrogen-bonding interactions and bioavailability .

Physical and Spectroscopic Properties

Compound Physical Form Melting Point (°C) Molecular Weight Notable Spectral Data (1H-NMR/LC-MS) Reference
Target Compound Analogs Not reported N/A ~351–441 N/A
(RS)-1-(3,4-Dibenzyl...) Colorless oil N/A 505.6 δ 2.56–4.78 (m, multiple protons)
N-Pentyl Pyrimidine White solid 122–126 429.5 LC-MS: m/z 429 (MH+)
N-Cyclohexyl Pyrimidine White solid 196–199 441.5 LC-MS: m/z 441 (MH+)
  • Key Observations :
    • Urea derivatives (e.g., ) are often oils or resins, while pyrimidine-carboxamides with bulky substituents (e.g., cyclohexyl) form high-melting solids .
    • The absence of melting points for the target compound suggests it may exist as a resin or oil, similar to other urea analogs .

Biological Activity

1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenethylurea is a synthetic compound belonging to the class of pyrrolidine derivatives. Its unique structure, featuring a pyrrolidine ring and phenyl groups, positions it as a candidate for various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound is believed to exert its effects through:

  • Inhibition of Enzymatic Activity : The structure allows it to bind to active sites of enzymes, potentially inhibiting their function.
  • Modulation of Receptor Activity : It may interact with various receptors involved in cellular signaling pathways, influencing physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

Activity Description
Anticancer Demonstrated inhibition of cancer cell proliferation in vitro, particularly against leukemia cell lines, with IC50 values in the low micromolar range .
Anti-inflammatory Exhibits potential in reducing inflammation markers in animal models, suggesting an anti-inflammatory effect.
Neuroprotective Preliminary studies indicate neuroprotective properties, possibly through modulation of neuroinflammatory pathways .

Anticancer Activity

A study evaluated the effects of this compound on L1210 mouse leukemia cells. The compound showed potent inhibition of cell proliferation with an IC50 value indicating effective cytotoxicity. The mechanism involved intracellular release and action on nucleotides, supporting its potential as an anticancer agent .

Anti-inflammatory Effects

In a murine model of inflammation, treatment with this compound resulted in significant reductions in pro-inflammatory cytokines. The findings suggest that it may inhibit pathways associated with inflammation, making it a candidate for further investigation in inflammatory diseases.

Neuroprotective Properties

Research has indicated that the compound may protect neuronal cells from oxidative stress-induced damage. This effect was linked to the modulation of signaling pathways involved in apoptosis and inflammation .

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